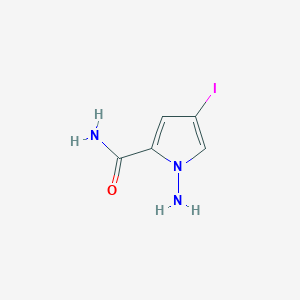

1-Amino-4-iodo-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

1-amino-4-iodopyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O/c6-3-1-4(5(7)10)9(8)2-3/h1-2H,8H2,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPWVYFZSCSSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=C1I)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Starting Material : 1-Amino-1H-pyrrole-2-carboxamide.

-

Iodination Reagents :

-

Conditions :

-

0°C to room temperature, 12–24 hours under inert atmosphere.

-

Stoichiometric iodine (1.1–1.5 equivalents) to minimize di-iodination.

-

Mechanism and Regioselectivity

The carboxamide group at position 2 deactivates the pyrrole ring, directing electrophilic iodination to position 4 via resonance effects. Computational studies suggest that the amino group at position 1 further stabilizes the transition state through hydrogen bonding with the iodinating agent.

Yield and Limitations

-

Yield : 45–60% (reported for analogous pyrrole iodinations).

-

Challenges :

-

Competing iodination at position 5 (10–15% byproduct).

-

Sensitivity of the amino group to oxidation, necessitating protective strategies.

-

Method 2: Cyclization of β-Ketoamide Precursors

Knorr-Type Pyrrole Synthesis

-

Precursor Synthesis :

-

Condensation of β-ketoamide (e.g., ethyl 3-aminocrotonate) with iodinated acetylacetone.

-

-

Cyclization :

-

Acidic conditions (H₂SO₄, acetic acid) at 80–100°C.

-

Forms the pyrrole ring with pre-installed iodine and carboxamide groups.

-

Post-Cyclization Amination

-

Reagents : Hydroxylamine-O-sulfonic acid or ammonia gas.

-

Conditions :

-

Alkaline medium (pH 9–10) at 60°C.

-

Introduces the amino group at position 1 via nucleophilic substitution.

-

Performance Metrics

-

Overall Yield : 30–40% (due to multi-step inefficiencies).

-

Advantage : Avoids late-stage iodination, reducing side reactions.

Method 3: Cross-Dehydrogenative Coupling (CDC) Approach

Adaptation from Pyrazolo[1,5-a]pyridine Synthesis

Building on methodologies for heterocycle formation, this route involves:

-

Coupling Partners :

-

N-Amino-2-iminopyridine derivative.

-

β-Ketoester (e.g., ethyl acetoacetate).

-

-

Conditions :

-

Acetic acid (6 equivalents) as catalyst.

-

Molecular oxygen (1 atm) at 130°C for 18 hours.

-

Key Reaction Steps

-

Enol Addition : The β-ketoester enol attacks the iminopyridine, forming a C–N bond.

-

Oxidative Dehydrogenation : Oxygen facilitates aromatization, yielding the pyrrole core.

-

Iodination : Introduced via post-coupling electrophilic substitution (NIS, FeCl₃).

Yield and Scalability

-

Limitation : Requires high-purity starting materials to prevent polymerization.

Comparative Analysis of Synthetic Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 45–60% | 30–40% | 70–80% |

| Regioselectivity | Moderate | High | High |

| Step Count | 2–3 | 4–5 | 3–4 |

| Scalability | Moderate | Low | High |

| Byproduct Formation | 10–15% | 20–25% | <5% |

Key Insights :

-

Method 3 offers superior yields and scalability, aligning with green chemistry principles.

-

Method 1 is preferable for small-scale, rapid synthesis despite moderate yields.

Optimization Strategies

Catalytic System Enhancements

Solvent Effects

-

Polar Aprotic Solvents : DMF increases iodination rates but may degrade the amino group.

-

Eco-Friendly Alternatives : Ethanol-water mixtures reduce environmental impact without sacrificing yield.

Challenges and Solutions

Amino Group Protection

-

Strategies :

-

Use of tert-butoxycarbonyl (Boc) protection during iodination.

-

Deprotection with trifluoroacetic acid (TFA) post-reaction.

-

Purification Difficulties

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (7:3).

-

Recrystallization : Methanol/water (4:1) yields 95% pure product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-iodo-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or nitric acid.

Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.

Major Products

Substitution: Formation of 1-amino-4-azido-1H-pyrrole-2-carboxamide.

Oxidation: Formation of 1-nitro-4-iodo-1H-pyrrole-2-carboxamide.

Reduction: Formation of 1-amino-4-iodo-1H-pyrrole-2-amine.

Scientific Research Applications

1-Amino-4-iodo-1H-pyrrole-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.

Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.

Biological Studies: Investigated for its interactions with biological macromolecules and potential as a molecular probe.

Mechanism of Action

The mechanism of action of 1-amino-4-iodo-1H-pyrrole-2-carboxamide in biological systems involves its interaction with specific molecular targets. The iodine atom can facilitate binding to enzyme active sites or receptor proteins, potentially inhibiting their function. The amino and carboxamide groups may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

- 1-Amino-4-bromo-1H-pyrrole-2-carboxamide

- 1-Amino-4-chloro-1H-pyrrole-2-carboxamide

- 1-Amino-4-fluoro-1H-pyrrole-2-carboxamide

Comparison

1-Amino-4-iodo-1H-pyrrole-2-carboxamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets, potentially leading to improved efficacy in medicinal applications.

Biological Activity

1-Amino-4-iodo-1H-pyrrole-2-carboxamide is a heterocyclic organic compound characterized by a pyrrole ring with an amino group at the 1-position, an iodine atom at the 4-position, and a carboxamide functional group at the 2-position. Its molecular formula is C6H7IN2O, and its unique structural features contribute to its potential biological activities, particularly in medicinal chemistry and materials science.

Structural Characteristics

The presence of the iodine atom in this compound enhances its ability to form halogen bonds, which are crucial for stabilizing interactions with biological macromolecules such as proteins and nucleic acids. This property may improve binding affinity to specific targets, influencing enzyme activity or receptor binding.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses.

- Anticancer Properties : Preliminary findings indicate that it may inhibit the growth of certain cancer cell lines .

Case Studies

- Antitubercular Activity : A study focused on pyrrole-2-carboxamides found that modifications in structure significantly influenced their activity against Mycobacterium tuberculosis. The study highlighted that specific substitutions could enhance potency, with some derivatives showing activity comparable to first-line anti-TB drugs like isoniazid .

- Molecular Docking Studies : In silico studies have demonstrated that this compound can bind effectively to target proteins involved in various biological pathways. This binding is facilitated by the unique interactions offered by its halogen substituent .

Comparative Analysis of Related Compounds

The following table summarizes key features of compounds structurally similar to this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-Methylpyrrole | Methyl group at position 1 | Lacks halogen substitution; different reactivity |

| 4-Bromo-1-amino-1H-pyrrole-2-carboxamide | Bromine instead of iodine | Different halogen bonding characteristics |

| 4-Chloro-1-amino-1H-pyrrole-2-carboxamide | Chlorine instead of iodine | Variations in reactivity due to electronegativity |

| 5-Methylpyrrole | Methyl substitution at position 5 | Alters electronic properties |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors leading to altered cellular responses.

The iodine atom's role in enhancing halogen bonding is significant for stabilizing these interactions, thus improving the compound's efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-4-iodo-1H-pyrrole-2-carboxamide, and what critical reaction conditions must be controlled?

- Synthesis Strategy :

- Pyrrole Core Formation : Use the Paal-Knorr synthesis with a 1,4-dicarbonyl precursor and ammonia to construct the pyrrole ring .

- Iodination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperature (0–5°C) to avoid over-iodination .

- Carboxamide Functionalization : Employ coupling reagents like EDCI/HOBt for amidation, ensuring anhydrous conditions to prevent hydrolysis .

- Critical Conditions :

- Maintain inert atmosphere (N₂/Ar) during iodination to prevent oxidation.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and carboxamide signals (δ ~165–170 ppm). Iodine’s electronegativity causes deshielding of adjacent carbons .

- IR Spectroscopy : Confirm NH₂ (3300–3500 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) groups .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺, accounting for iodine’s isotopic pattern .

- X-ray Crystallography : Resolve iodine’s spatial orientation in the crystal lattice, critical for structure-activity studies .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data between different synthetic batches?

- Methodological Validation :

- Perform 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities .

- Cross-validate purity via HPLC-DAD/ELSD using a C18 column (acetonitrile/water gradient) .

- Re-crystallize from ethanol/water to isolate stereoisomers or polymorphs that may cause spectral discrepancies .

Q. What strategies optimize the introduction of iodine, considering its steric and electronic effects?

- Directed Iodination : Use protecting groups (e.g., Boc on the amino group) to direct iodination to the C4 position .

- Catalytic Systems : Employ Lewis acids (e.g., FeCl₃) to enhance electrophilicity of iodinating agents .

- Post-Functionalization : Introduce iodine after pyrrole ring formation to avoid ring destabilization during synthesis .

Q. How does the iodine substituent influence the compound’s biological activity in drug discovery contexts?

- Mechanistic Insights :

- Iodine’s van der Waals radius (1.98 Å) enhances hydrophobic interactions with protein pockets, as seen in antimicrobial pyrrole-2-carboxamides .

- Electron-Withdrawing Effect : Stabilizes hydrogen bonds between the carboxamide and enzyme active sites (e.g., kinase inhibitors) .

Q. What methodological challenges arise during purification, and how can they be mitigated?

- Solubility Issues : The compound’s low polarity requires gradient elution (DCM/MeOH) for column chromatography .

- Iodine Stability : Avoid prolonged exposure to light/heat; store at –20°C under argon .

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry?

- Antimicrobial Development : Analogous to 4-phenylpyrrole-2-carboxamides, it may inhibit bacterial DNA gyrase (MIC <10 µg/mL) .

- Kinase Inhibition : The carboxamide group mimics ATP-binding motifs, making it a candidate for anticancer drug scaffolds .

- Probe Synthesis : Radiolabel with ¹²⁵I for tracking target engagement in cellular assays .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

- Systematic Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.